2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone
Description
2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a substituted phenyl ring at position 2 and a trifluoromethyl group at position 5 of the pyridazinone core. The phenyl ring features chloro (C4), fluoro (C2), and hydroxyl (C5) substituents, which confer distinct electronic and steric properties. The trifluoromethyl group at C5 is a strong electron-withdrawing moiety, likely enhancing metabolic stability and influencing binding interactions in biological systems .
Properties
Molecular Formula |
C12H7ClF4N2O2 |
|---|---|
Molecular Weight |
322.64 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H7ClF4N2O2/c1-5-6(12(15,16)17)4-18-19(11(5)21)9-3-10(20)7(13)2-8(9)14/h2-4,20H,1H3 |
InChI Key |
INGLCBNUVJMQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridazinone Core
The pyridazinone ring is commonly synthesized by condensation of hydrazines with 1,4-dicarbonyl compounds or their equivalents. For the target compound, the 4-methyl and 5-(trifluoromethyl) substituents can be introduced via appropriately substituted precursors such as trifluoromethylated diketones or α,β-unsaturated ketones.
- Start with 4-methyl-5-(trifluoromethyl)-1,4-diketone or its equivalent.
- React with hydrazine hydrate or substituted hydrazine under reflux in ethanol or another suitable solvent to form the pyridazinone ring via cyclization.
Functional Group Transformations
- The hydroxy group at the 5-position of the phenyl ring may be introduced by demethylation of methoxy precursors using boron tribromide (BBr3) or catalytic hydrogenation.
- Halogen substituents (chloro and fluoro) are usually introduced early in the synthesis via halogenated starting materials or selective halogenation reactions.
Detailed Example Synthesis from Literature Analogues
While direct literature on this exact compound is limited, analogous compounds such as 6-hydroxy-1,2,4-triazine derivatives and substituted pyridazinones have been synthesized using the following approach (adapted and generalized):
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Bis(trimethylsilyl)acetamide (BSA), alkyl halides | Introduction of alkyl substituents on heterocyclic core |
| 2 | Substitution | Benzyl alcohol, K2CO3, heat | Formation of benzyloxy-protected intermediates |
| 3 | Deprotection | Catalytic hydrogenation (Pd/C, H2) or BBr3 | Removal of benzyl protecting groups to reveal phenols |
| 4 | Cyclization | Hydrazine derivatives with diketones | Formation of pyridazinone ring |
| 5 | Cross-coupling | Suzuki coupling (Pd catalysts) with aryl boronic acids | Attachment of substituted phenyl rings |
Notes on yields and purification:
- Yields for intermediate steps typically range from 40% to 90%, depending on reaction conditions and purification methods.
- Purification is often achieved by flash chromatography, trituration, or preparative HPLC.
- Characterization includes ^1H NMR, LCMS, and melting point determination.
Research Findings and Analytical Data
Spectroscopic Characterization
- ^1H NMR spectra show characteristic singlets for methyl groups and aromatic protons, with downfield shifts for phenolic OH groups (~11-12 ppm).
- LCMS data confirm molecular ion peaks consistent with the expected molecular weight (including isotopic patterns for Cl and F).
- Melting points vary depending on substitution pattern but typically lie between 200-300 °C for similar pyridazinone derivatives.
Reaction Optimization
- Use of boron tribromide for demethylation is effective but requires careful control of equivalents and temperature to avoid decomposition.
- Catalytic hydrogenation is preferred for benzyl group removal when sensitive functional groups are present.
- Cross-coupling reactions benefit from palladium catalysts with phosphine ligands under inert atmosphere.
Summary Table of Key Preparation Steps
| Step No. | Reaction | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Pyridazinone ring formation | Hydrazine + substituted diketone, reflux EtOH | 70-85 | Core ring synthesis |
| 2 | Alkylation at 4-position | BSA + methyl iodide | 60-80 | Methyl group introduction |
| 3 | Introduction of trifluoromethyl | Trifluoromethylated precursors or CF3 reagents | Variable | Requires specialized reagents |
| 4 | Attachment of substituted phenyl | Suzuki coupling or nucleophilic substitution | 50-75 | Phenyl ring with Cl, F, OH |
| 5 | Deprotection of phenol | BBr3 or catalytic hydrogenation | 60-90 | Reveals hydroxy group |
The preparation of This compound involves multi-step synthesis starting from substituted diketones and hydrazines to form the pyridazinone core, followed by strategic introduction of halogenated and hydroxylated phenyl substituents through coupling reactions. Protection and deprotection strategies are essential for managing phenolic groups. The use of boron tribromide and catalytic hydrogenation are common for phenol generation. Analytical data such as NMR and LCMS confirm the structure and purity of intermediates and final products. This synthesis is supported by extensive precedent in the literature for related heterocyclic compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazinone ring and aromatic substituents enable halogen displacement via nucleophilic aromatic substitution (NAS). Key observations include:
The chlorine atom at the para position of the phenyl ring exhibits higher reactivity than fluorine due to reduced electron-withdrawing effects, enabling selective functionalization .
Reductive Transformations
The pyridazinone core undergoes hydrogenation under catalytic conditions:
-
Catalytic Hydrogenation (H₂/Pd-C, 60 psi)
Reduces the pyridazinone ring to a tetrahydropyridazine derivative while preserving trifluoromethyl and hydroxyl groups .Key application: Generates intermediates for bioactive molecule synthesis (e.g., kinase inhibitors) .
Coupling Reactions
The hydroxyl group facilitates cross-coupling via Mitsunobu or Ullmann-type reactions:
| Coupling Partner | Catalyst System | Yield | Application |
|---|---|---|---|
| Aryl boronic acids | CuI/1,10-phenanthroline, K₃PO₄ | 72–85% | Biaryl derivatives for drug discovery |
| Alkyl halides | Mitsunobu (DIAD, PPh₃) | 68% | Prodrug synthesis |
Condensation with Hydrazines
The ketone group at C3 reacts with hydrazines to form hydrazone derivatives:
Example Reaction:
textPyridazinone + Hydrazine hydrate → Hydrazone (Yield: 58–76%)
Conditions: Ethanol reflux (3–4 h) .
Application: Precursors for anticonvulsant agents (e.g., analogues of 6 in ).
Electrophilic Aromatic Substitution
The hydroxyl group directs electrophiles to ortho/para positions:
-
Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups at C3' and C5' of the phenyl ring .
-
Sulfonation (SO₃/DMF): Forms sulfonic acid derivatives for solubility enhancement .
Biological Interactions via Reactivity
The compound inhibits Plasmodium falciparum kinase (Pfmrk) through:
-
Hydrogen bonding between the hydroxyl group and ATP-binding pocket (Kd = 38 nM).
-
Halogen-π interactions with trifluoromethyl and chloro groups .
Stability Under Physiological Conditions
| Parameter | Value | Significance |
|---|---|---|
| Hydrolytic stability | t₁/₂ > 24 h (pH 7.4, 37°C) | Suitable for oral administration |
| Photodegradation | t₁/₂ = 6.5 h (UV-A light) | Requires light-protected storage |
Comparative Reactivity with Analogues
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone | Amino group at C5 | Higher NAS reactivity at C4 chlorine |
| 4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | Dual chlorine substituents | Enhanced electrophilic substitution |
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, compounds of this class are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
However, this could also reduce membrane permeability in agricultural applications. Halogenation: The 4-Cl, 2-F, and 5-OH pattern in the target compound contrasts with norflurazon’s 3-(trifluoromethyl)phenyl group. Fluorine’s electronegativity may strengthen binding to target enzymes compared to bulkier trifluoromethyl groups .
Synthetic Challenges: Trifluoromethyl groups, as seen in the target compound and norflurazon, are challenging to introduce due to sensitivity to strong bases (e.g., elimination reactions observed in trifluoroethyl-substituted analogs) . Hydroxyl groups (as in the target compound) may require protection/deprotection strategies during synthesis, adding complexity compared to non-polar analogs .
Spectroscopic Differentiation: IR Spectroscopy: The target compound’s hydroxyl group would show a broad O-H stretch (~3200–3600 cm⁻¹), absent in norflurazon. The trifluoromethyl group in both compounds would exhibit strong C-F stretches (~1100–1200 cm⁻¹) . NMR: The 2-fluoro substituent in the target compound would split adjacent proton signals (e.g., C3-H and C6-H on the phenyl ring), a feature absent in norflurazon’s simpler phenyl group .
Environmental and Regulatory Profiles: Norflurazon has established tolerances in crops (e.g., 0.05 ppm in citrus) , but the target compound’s hydroxyl group might alter its environmental persistence. Increased polarity could reduce soil adsorption, raising leaching risks .
Q & A
Q. How to address inconsistent biological activity in cell-based vs. cell-free assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
